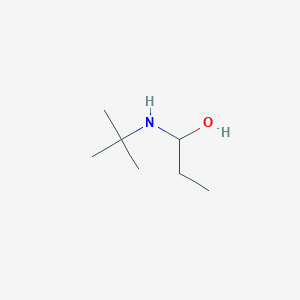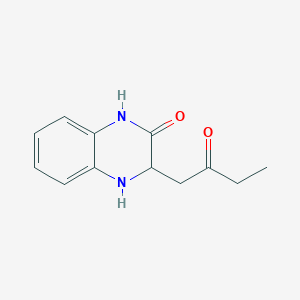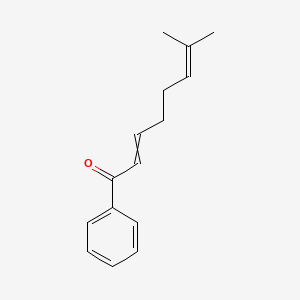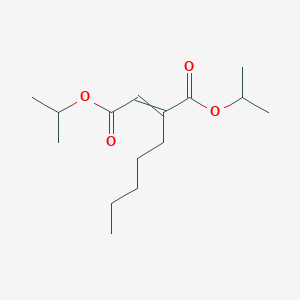![molecular formula C7H8F4 B14241862 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane CAS No. 366807-17-2](/img/structure/B14241862.png)
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound’s structure consists of a bicyclo[2.2.1]heptane framework with four fluorine atoms attached at the 2 and 7 positions. This fluorination imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane typically involves the fluorination of a bicyclo[2.2.1]heptane precursor. One common method is the direct fluorination of bicyclo[2.2.1]heptane using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process requires stringent control of reaction parameters, including temperature, pressure, and fluorine concentration, to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the bicyclic framework can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated alcohols or ethers, while oxidation can produce ketones or carboxylic acids.
科学研究应用
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of 2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s bicyclic framework provides rigidity, which can enhance its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
2,2,7,7-Tetrachlorobicyclo[2.2.1]heptane: Similar structure but with chlorine atoms instead of fluorine.
2,2,7,7-Tetrabromobicyclo[2.2.1]heptane: Bromine atoms replace the fluorine atoms.
2,2,7,7-Tetraiodobicyclo[2.2.1]heptane: Iodine atoms are present instead of fluorine.
Uniqueness
2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity, stability, and resistance to metabolic degradation. These properties make it particularly valuable in applications where stability and specific interactions are crucial.
属性
CAS 编号 |
366807-17-2 |
|---|---|
分子式 |
C7H8F4 |
分子量 |
168.13 g/mol |
IUPAC 名称 |
2,2,7,7-tetrafluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H8F4/c8-6(9)3-4-1-2-5(6)7(4,10)11/h4-5H,1-3H2 |
InChI 键 |
USOLSQXJWCRZPC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1C2(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)

![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)


![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)

![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
